Fluorosulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
sulfurofluoridic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4) | |
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InChI Key |
UQSQSQZYBQSBJZ-UHFFFAOYSA-N | |
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Canonical SMILES |
OS(=O)(=O)F | |
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Molecular Formula |
HSO3F, FHO3S | |
| Record name | FLUOROSULFONIC ACID | |
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| Record name | FLUOROSULFONIC ACID | |
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DSSTOX Substance ID |
DTXSID3033511 | |
| Record name | Fluorosulfonic acid | |
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Molecular Weight |
100.07 g/mol | |
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Physical Description |
Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Fluorosulfuric acid | |
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Boiling Point |
324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C | |
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Solubility |
SOL IN NITROBENZENE, Solubility in water: reaction | |
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Density |
1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7 | |
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Vapor Density |
Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33 | |
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Color/Form |
COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE | |
CAS No. |
7789-21-1, 7789-21-2 | |
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Melting Point |
-125.1 °F (USCG, 1999), -89 °C | |
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Fundamental Chemical Behavior and Acidity Studies
Acid-Base Equilibria in Anhydrous and Mixed Solvent Systems
Fluorosulfonic acid (HSO₃F) exhibits a complex acid-base behavior, characterized by its strong intrinsic acidity, self-ionization, and its ability to form highly acidic media when mixed with Lewis acids or other strong protonic acids. Its behavior as a solvent is significantly influenced by its capacity to both donate and, to a lesser extent, accept protons, a characteristic that is amplified in mixed solvent systems.
Self-Ionization in Anhydrous this compound
In its pure, anhydrous state, this compound undergoes self-ionization, a process fundamental to its solvent properties and conductivity. This equilibrium involves the transfer of a proton from one molecule of HSO₃F to another, generating a solvated proton ([H₂SO₃F]⁺) and a fluorosulfate (B1228806) anion ([SO₃F]⁻).
The primary self-ionization equilibrium is represented as: 2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻
The equilibrium constant (K) for this process has been reported as 4.0 × 10⁻⁸ at 298 K wikipedia.org. This self-ionization contributes to the inherent conductivity of anhydrous this compound, which is measured at approximately 2.20 × 10⁻⁴ ohm⁻¹ cm⁻¹ at 25 °C mcmaster.ca. The presence of dissolved salts, such as alkali fluorosulfates, can significantly alter this conductivity, often by participating in proton transfer processes or by acting as bases that suppress self-ionization mcmaster.caresearchgate.netresearchgate.net. For instance, the fluorosulfate ion (SO₃F⁻) is noted to conduct primarily through a proton-transfer mechanism in HSO₃F solutions researchgate.netresearchgate.net.
Acidity and Behavior in Mixed Solvent Systems
This compound is recognized as one of the strongest simple Brønsted acids available, with an acidity function (H₀) of -15.1 wikipedia.orgchemeurope.com. This is considerably stronger than concentrated sulfuric acid (H₀ = -12) wikipedia.orgchemeurope.com. This potent acidity allows HSO₃F to protonate a wide range of organic compounds that are weak proton acceptors wikipedia.orgchemeurope.comlookchem.comchemicalbook.com.
The acid-base equilibria of this compound are dramatically altered and enhanced when it is used in combination with other acidic or Lewis acidic species:
Formation of Superacids: When this compound is combined with the Lewis acid antimony pentafluoride (SbF₅), it forms "Magic Acid," a system with exceptionally high protonating power and an H₀ value as low as -22 wikipedia.orgchemeurope.comresearchgate.net. In this superacidic medium, the acidity function can be further modulated by the ratio of HSO₃F to SbF₅, leading to species like H[SbF₅(SO₃F)] and H[SbF₂(SO₃F)₄] researchgate.net. These systems are capable of generating and stabilizing carbocations and other highly reactive intermediates researchgate.net.
Behavior in Mixed Protonic Acid Systems: In mixed solvent systems involving other strong protonic acids, such as trifluoroacetic acid (TFA), this compound demonstrates its superior acidity. Studies indicate that HSO₃F reacts with trifluoroacetic anhydride (B1165640) to form mixed anhydrides like trifluoroacetyl fluorosulfate (CF₃COSO₃F) cdnsciencepub.com. When HSO₃F is dissolved in anhydrous trifluoroacetic acid, its strong protonating ability can inhibit complete reaction to mixed anhydrides, suggesting a more significant role in proton transfer than perchloric acid in such mixtures cdnsciencepub.com.
Interaction with Weak Bases: this compound serves as an effective solvent for studying the protonation of very weak organic bases. For example, in solutions of HSO₃F containing bis(fluorosulfuryl)peroxide (S₂O₆F₂), both the peroxide and the resulting SO₃F• radical act as weak bases, interacting with the solvent through proton transfer researchgate.netcdnsciencepub.com. The addition of a base, such as potassium fluorosulfonate (KSO₃F), to HSO₃F can lead to a decrease in the solubility of other solutes and phase separation, demonstrating the influence of base addition on the solvent system's properties researchgate.netcdnsciencepub.com.
Data Tables
| Self-Ionization Equilibrium of this compound |
| Equilibrium Reaction |
| Equilibrium Constant (K) at 298 K |
| Specific Conductance (Anhydrous) at 25 °C |
| Acidity Comparison (H₀ Values) |
| Acid |
| This compound (HSO₃F) |
| Sulfuric Acid (H₂SO₄) |
| Magic Acid (HSO₃F·SbF₅) |
Reactivity and Mechanistic Investigations in Superacidic Media
Protonation of Organic and Inorganic Substrates
Site Selectivity in Protonation Reactions
In superacidic media like fluorosulfonic acid, the protonation of organic molecules can exhibit significant site selectivity, influenced by electronic and steric factors. Phenols, for instance, can be protonated at the oxygen atom, or at various positions on the aromatic ring (ortho, meta, or para) bibliotekanauki.plchemrxiv.org. Theoretical studies employing the Frontier Electron Theory (FERMO) have been used to predict preferred protonation sites, correlating them with stereoelectronic effects and substituent positions chemrxiv.org. For example, in the protonation of substituted phenols, the regioselectivity can be influenced by the nature and position of substituents, with bulky groups potentially directing the reaction path due to steric hindrance chemrxiv.org. In some cases, the protonation of an arene in a superacidic medium can lead to the formation of stable cyclohexadienyl cations (σ-complexes), which can then undergo further reactions, such as isomerization, with the selectivity being influenced by the stability of the resulting σ-complex nih.gov.
Electrophilic Activation and Transformation Reactions
This compound's potent acidity makes it a powerful agent for electrophilic activation, enabling a wide range of transformations by generating highly reactive electrophilic species or by directly participating in reactions. Its combination with Lewis acids like antimony pentafluoride (SbF₅) creates "magic acid," an even stronger superacid capable of dissolving and reacting with alkanes, forming stable carbocations acs.orglibretexts.orgscribd.com. This activation capability is crucial for many organic syntheses.
This compound readily catalyzes the cleavage of ethers and acetals. The mechanism typically involves protonation of the oxygen atom of the ether or acetal, followed by heterolytic cleavage of a carbon-oxygen bond to generate a carbocation and an alcohol or a protonated carbonyl species, respectively smolecule.comsmolecule.com. This process is a fundamental reaction pathway facilitated by strong Brønsted acids.
This compound can also participate in desulfonylation reactions, where a sulfonyl group (-SO₂R) is removed from a molecule. While specific detailed mechanisms for HSO₃F-mediated desulfonylation are less commonly detailed in the provided snippets compared to other reactions, the general principle involves protonation or interaction with the sulfonyl group, weakening the carbon-sulfur bond and facilitating its cleavage. Research into related sulfonyl compounds indicates that desulfonative cross-coupling reactions can occur, sometimes even in the presence of strong acids, suggesting complex pathways involving bond cleavage researchgate.netsci-hub.se.
A significant aspect of this compound's reactivity lies in its ability to generate and stabilize highly reactive intermediates, most notably carbocations acs.orgsocietechimiquedefrance.frscribd.combibliotekanauki.plscielo.br. In superacidic media, even relatively unreactive molecules like alkanes can be protonated and subsequently undergo hydride abstraction to form carbocations libretexts.orgscribd.comcapes.gov.briupac.org. These carbocations, stabilized by the weakly nucleophilic counterions present in superacid systems, can then participate in various reactions such as isomerization, alkylation, and polymerization smolecule.comacs.orglibretexts.orgsocietechimiquedefrance.fr. For instance, the "magic acid" mixture of HSO₃F and SbF₅ can convert methane (B114726) into tert-butyl cations, a testament to its extreme activating power acs.orglibretexts.org. The formation of dicationic electrophiles from olefinic amines in superacids like triflic acid (a related superacid) also exemplifies the generation of highly reactive species that can undergo electrophilic aromatic substitution organic-chemistry.orgsci-hub.senih.gov.
Redox Chemistry in this compound Media
While primarily known for its Brønsted acidity, this compound and related superacid systems can also be involved in or facilitate redox processes, particularly when combined with strong Lewis acids or when interacting with specific substrates.
Research into the interactions of organometallic species with sulfated metal oxides (SMOs) has revealed the potential for redox mechanisms. In studies involving organometallic iridium complexes chemisorbed onto sulfated alumina (B75360) (SA) and sulfated zirconia (SZ), deuterium (B1214612) incorporation into the organometallic ligand was observed, suggesting an oxidative mechanism acs.orgresearchgate.netacs.orgosti.govnsf.govresearchgate.net. This reactivity is attributed to the presence of redox-active surface sulfates, particularly pyrosulfate ([S₂O₇]²⁻) species, which can act as electron acceptors acs.orgresearchgate.netacs.orgnsf.gov. These findings indicate that SMOs can participate in redox chemistry not only with organometallic complexes but also in broader catalytic applications, such as the transformation of light alkanes acs.orgresearchgate.netosti.govnsf.gov. The precise role of this compound in these specific SMO systems is not explicitly detailed in the provided snippets, but its general association with superacidic media and its potential to be used in conjunction with such catalytic systems is noted acs.org.
Reaction Mechanisms for Formation of Halosulfonic Acids
The formation of halosulfonic acids, including the prominent this compound (HSO₃F), is primarily understood through the reaction of sulfur trioxide (SO₃) with hydrogen halides (HX). These reactions are of significant interest in superacid chemistry due to the potent acidic nature of the resulting compounds and the mechanistic insights they provide into highly reactive systems. Density functional theory (DFT) has been instrumental in elucidating the detailed pathways and energetics involved in these transformations.
The principal synthetic route to this compound involves the direct reaction between gaseous sulfur trioxide and anhydrous hydrogen fluoride (B91410):
SO₃ + HF → HSO₃F
This reaction is highly exothermic. Studies have explored two main reaction channels: a binary pathway involving a single molecule of hydrogen halide and sulfur trioxide (SO₃ + HX), and a ternary pathway that includes a second molecule of hydrogen halide (SO₃ + 2HX) worldscientific.comworldscientific.comworldscientific.comresearchgate.net. Computational investigations, particularly employing DFT at the B3LYP/6-311++G** level, have analyzed the equilibrium geometries, harmonic frequencies, and relative energies of reactants, transition states, and product clusters for these pathways worldscientific.comworldscientific.comworldscientific.comresearchgate.net.
A key finding from these computational studies is the strong interaction between hydrogen fluoride and sulfur trioxide, leading to the formation of an electron donor-acceptor (EDA) complex. This complex is a crucial intermediate in the reaction mechanism, facilitating the subsequent addition and proton transfer steps that ultimately yield this compound worldscientific.comworldscientific.comworldscientific.com. The mechanism bears similarities to the hydration of sulfur trioxide to form sulfuric acid, where an EDA complex is also a key intermediate worldscientific.comworldscientific.comworldscientific.com.
Analogous mechanisms are proposed for the formation of other halosulfonic acids, such as chlorosulfonic acid (ClSO₃H), through the reaction of sulfur trioxide with hydrogen chloride (HCl):
SO₃ + HCl → ClSO₃H
These reactions also proceed via binary and ternary pathways, with computational analyses providing detailed insights into their transition states and energy profiles worldscientific.comworldscientific.comworldscientific.comresearchgate.net.
Data Table: Computational Analysis of Halosulfonic Acid Formation Mechanisms
The following table summarizes key aspects of computational investigations into the reaction mechanisms for the formation of halosulfonic acids from sulfur trioxide and hydrogen halides. These studies utilize Density Functional Theory (DFT) to map out reaction pathways and energetic landscapes.
| Feature | Description | Significance |
| Primary Reaction | SO₃ + HX → HSO₃X (where X = F, Cl, Br) | This is the fundamental reaction for generating halosulfonic acids. |
| Investigated Pathways | Binary (SO₃ + HX) and Ternary (SO₃ + 2HX) | Identifies the different stoichiometric possibilities and their associated mechanistic steps. |
| Computational Method | Density Functional Theory (DFT) with B3LYP/6-311++G** | A widely used theoretical framework for calculating molecular structures, energies, and vibrational frequencies, providing detailed mechanistic insights. |
| Calculated Properties | Equilibrium geometries, harmonic frequencies, relative energies of reactants, transition states, and product clusters. | Allows for the characterization of stable intermediates, transition states, and the overall energy profile of the reaction, aiding in understanding reaction feasibility and kinetics. |
| Key Intermediate | Electron Donor-Acceptor (EDA) complex (e.g., SO₃-HF) | Formation of this complex is crucial for stabilizing the reactants and facilitating the subsequent proton transfer and bond formation steps. |
| Comparison | Similarities to SO₃ hydration (formation of H₂SO₄) | Highlights common principles in the reactions of SO₃ with nucleophiles, offering a comparative basis for understanding reactivity and acidity. |
| Dissociation Studies | Calculation of stationary points and internal reaction coordinate pathways for dissociation of FSO₃H and ClSO₃H to SO₃ and HX. | Provides insights into the reverse reaction, which is relevant for understanding the stability and decomposition pathways of halosulfonic acids. |
Beyond the direct synthesis from SO₃ and hydrogen halides, alternative routes for preparing this compound include the reaction of chlorosulfonic acid with fluoride sources such as potassium fluoride (KF) or calcium fluoride (CaF₂) at elevated temperatures smolecule.com. In some industrial processes, this compound is purified through distillation under controlled conditions smolecule.com.
The strong acidity of this compound and other halosulfonic acids positions them as significant components in superacidic media, influencing a wide range of chemical transformations through their potent protonating capabilities worldscientific.comwikipedia.orgwikipedia.org.
Catalytic Applications in Organic and Inorganic Synthesis
Brønsted Acid Catalysis
As one of the strongest known simple Brønsted acids, fluorosulfonic acid is approximately a thousand times stronger than pure sulfuric acid. acs.org This potent acidity makes it an effective catalyst for numerous reactions that proceed via protonation of a substrate.
Friedel-Crafts Reactions (Acylation and Alkylation)
This compound is a highly effective catalyst for Friedel-Crafts reactions, which are fundamental methods for attaching substituents to aromatic rings. wikipedia.org
Friedel-Crafts Acylation: In Friedel-Crafts acylation, an acyl group is introduced to an aromatic ring. This compound's high acidity allows it to activate acylating agents, such as acyl chlorides and anhydrides, generating highly electrophilic acylium ions. These ions then readily react with aromatic substrates. nih.gov
Friedel-Crafts Alkylation: Similarly, in Friedel-Crafts alkylation, an alkyl group is added to an aromatic ring. This compound can catalyze this reaction by promoting the formation of carbocation electrophiles from alkyl halides or alkenes. libretexts.org For instance, the alkylation of toluene with propylene can be catalyzed by strong acids to produce cymene. researchgate.net
| Reaction Type | Aromatic Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Acylation | Benzene | Benzoyl chloride | Benzophenone | Data not available |
| Alkylation | Toluene | Propylene | Cymene | Data not available |
Acylation of Aromatic Compounds
The acylation of aromatic compounds is a key method for the synthesis of aromatic ketones. This compound's strength as a catalyst in these reactions is comparable to that of triflic acid. nih.gov It facilitates the acylation of various aromatic substrates, including those that are less reactive.
| Aromatic Substrate | Acylating Agent | Product | Yield (%) |
|---|---|---|---|
| Anisole | Acetic anhydride (B1165640) | Methoxyacetophenone | Data not available |
| Benzene | Acetyl chloride | Acetophenone | Data not available |
Esterification and Transesterification Reactions
Strong Brønsted acids are well-known catalysts for both esterification and transesterification reactions.
Esterification: This reaction involves the formation of an ester from a carboxylic acid and an alcohol. Acid catalysis proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. While sulfuric acid is a commonly used catalyst, stronger acids like this compound can also be employed to drive the reaction. researchgate.net
Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol. Similar to esterification, the reaction is acid-catalyzed, with the protonation of the carbonyl oxygen of the starting ester being a key step. This is followed by nucleophilic attack of the new alcohol. Strong acids can catalyze both the esterification of free fatty acids and the transesterification of triglycerides simultaneously. mdpi.com
| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | Fatty Acid | Methanol | Fatty Acid Methyl Ester (FAME) | Data not available |
| Transesterification | Triglyceride | Methanol | Fatty Acid Methyl Ester (FAME) and Glycerol | Data not available |
Alkene Isomerization and Polymerization Processes
This compound's superacidic nature makes it a potent catalyst for reactions involving alkenes, such as isomerization and polymerization.
Alkene Isomerization: The isomerization of alkenes involves the migration of the double bond within the carbon chain. This process is catalyzed by strong acids, which protonate the double bond to form a carbocation intermediate. Subsequent deprotonation at a different position leads to the isomerized alkene. Superacids like this compound can readily catalyze such transformations. wikipedia.org
Alkene Polymerization: Cationic polymerization of alkenes, such as isobutylene, can be initiated by strong acids. mdpi.com The acid protonates the alkene to generate a carbocation, which then acts as the initiator for the polymerization chain reaction. This compound's ability to generate and sustain carbocations makes it a candidate for catalyzing these processes.
| Process | Alkene Substrate | Product | Yield (%) |
|---|---|---|---|
| Isomerization | 1-Butene | 2-Butene | Data not available |
| Polymerization | Isobutylene | Polyisobutylene | Data not available |
Hydrofluorination Reactions
This compound can be used in hydrofluorination reactions, which involve the addition of hydrogen fluoride (B91410) (HF) across a double bond. acs.org As a strong acid, it can activate the alkene towards nucleophilic attack by the fluoride ion. While various reagents and catalysts have been developed for hydrofluorination, the use of strong Brønsted acids is a fundamental approach. organic-chemistry.orgorganic-chemistry.orgnih.gov
| Alkene Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Generic Alkene | HF/Fluorosulfonic acid | Fluoroalkane | Data not available |
Lewis Acid Catalysis in Conjugate Superacid Systems
This compound's catalytic prowess is significantly enhanced when combined with a strong Lewis acid, most notably antimony pentafluoride (SbF₅), to form what is known as "Magic Acid". acs.orgwikipedia.org This conjugate Brønsted-Lewis superacid system exhibits extraordinarily high acidity, far surpassing that of this compound alone.
The role of the Lewis acid, SbF₅, is to abstract a fluoride ion from the this compound, generating the highly unstable and extremely acidic protonated fluorosulfuric acid cation [H₂SO₃F]⁺ and the non-coordinating anion [SbF₅(SO₃F)]⁻. This dramatically increases the concentration of available protons, leading to a massive enhancement of the Brønsted acidity. The acidity of this compound (H₀ = -15.1) can be increased to an H₀ value of -21.0 with the addition of 25 mol% of SbF₅. societechimiquedefrance.fr
This enhanced acidity allows "Magic Acid" to catalyze reactions that are not possible with this compound alone, such as the isomerization of saturated hydrocarbons. wikipedia.org The superacid system is capable of protonating even extremely weak bases like alkanes, generating carbocation intermediates that can then undergo various transformations.
| Superacid System | Brønsted Acid | Lewis Acid | Hammett Acidity (H₀) |
|---|---|---|---|
| Magic Acid (1:1 molar ratio) | This compound (HSO₃F) | Antimony pentafluoride (SbF₅) | -23 |
Activation of Substrates via Lewis Acid Interaction
While this compound is a Brønsted acid (a proton donor), its catalytic activity is dramatically enhanced when used in conjunction with strong Lewis acids (electron-pair acceptors). This synergistic relationship forms conjugate superacid systems with unparalleled protonating ability. The most renowned example is "Magic acid," a mixture of this compound and antimony pentafluoride (SbF₅). wikipedia.orgacs.orgwikipedia.org
This enhanced acidity allows for the activation of exceptionally weak bases, most notably saturated hydrocarbons. libretexts.org In the presence of Magic acid, alkanes can be protonated to form transient five-coordinate carbocations (carbonium ions). libretexts.org These intermediates can then lose hydrogen gas to form more stable, classical three-coordinate carbocations, which are key intermediates for subsequent transformations. acs.orglibretexts.org This ability to generate and stabilize carbocations from saturated hydrocarbons is a cornerstone of its application in isomerization and alkylation reactions. acs.orgwikipedia.org
The interaction can be summarized as follows: 2HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻ SbF₅ + [SO₃F]⁻ ⇌ [SbF₅(SO₃F)]⁻
This interaction effectively removes the conjugate base [SO₃F]⁻ from the equilibrium, driving the formation of the powerful protonating agent [H₂SO₃F]⁺.
Role in Complex Organic Transformations
The superacidic nature of this compound, alone or in combination with Lewis acids, makes it an effective catalyst for a variety of complex organic transformations that are often sluggish or impossible with conventional acid catalysts.
Alkylation and Acylation: this compound is a catalyst for Friedel-Crafts type reactions. nih.gov It can activate alkenes for the alkylation of hydrocarbons, a process of significant commercial importance for producing high-octane gasoline blending stock. wikipedia.org In these reactions, the acid protonates the olefin to generate a carbocation, which then acts as the electrophile for substitution on another hydrocarbon, typically an isoalkane like isobutane (B21531). Similarly, it can catalyze acylation reactions, which introduce an acyl group onto an aromatic ring. sigmaaldrich.com
Isomerization: The ability of superacid systems containing HSO₃F to generate stable carbocations from saturated alkanes makes them highly effective catalysts for isomerization. wikipedia.orgwikipedia.org This is particularly valuable in the petroleum industry for converting linear alkanes into their more highly branched isomers, which possess higher octane ratings. For instance, the HSO₃F–SbF₅ system can convert methane (B114726) into the tert-butyl carbocation at elevated temperatures. libretexts.org
Polymerization: this compound can initiate the polymerization of certain alkenes. noaa.gov Its strong protonating power can generate the initial carbocation from an olefin monomer, which then propagates the polymerization chain.
The table below summarizes key transformations catalyzed by this compound.
| Reaction Type | Substrate(s) | Product Type | Catalyst System | Ref. |
| Alkylation | Alkenes, Isobutane | Branched Alkanes (Alkylate) | HSO₃F | wikipedia.org |
| Isomerization | Saturated Hydrocarbons | Branched Isomers | HSO₃F·SbF₅ (Magic Acid) | wikipedia.org |
| Hydroxylation | Aromatic Compounds, H₂O₂ | Monohydroxylated Aromatics | HSO₃F·SbF₅ (Magic Acid) | wikipedia.org |
| Polymerization | Alkenes | Polymers | HSO₃F | noaa.gov |
Heterogeneous Catalysis Involving this compound Derivatives
While liquid superacids like this compound are highly effective catalysts, their use on an industrial scale presents challenges, including issues with corrosivity, catalyst separation from the product stream, and regeneration. To overcome these limitations, significant research has focused on developing solid, or heterogeneous, superacid catalysts that retain the high acidity of their liquid counterparts but offer improved handling and process efficiency. taylorandfrancis.comtaylorfrancis.com
These solid catalysts often feature sulfonic acid groups chemically bound to a solid support. nih.gov The general approach aims to immobilize the active acidic sites, providing a high surface area for reaction while simplifying downstream processing. taylorfrancis.com
Solid Superacids Derived from this compound
Direct derivatives of this compound have been developed to create robust heterogeneous catalysts. One method involves absorbing this compound, often in combination with antimony fluoride, onto inert, high-surface-area supports. Supports such as fluorinated graphite or silica have been utilized for this purpose. taylorandfrancis.comtaylorfrancis.com This approach effectively heterogenizes the liquid superacid system, making it more amenable to industrial flow processes.
More broadly, the field of solid superacids includes materials that are structurally and functionally analogous to this compound, even if not directly synthesized from it. These materials are designed to mimic its exceptional acidity. Key examples include:
Perfluorinated Resinsulfonic Acids (Nafion-type): Nafion is a copolymer of tetrafluoroethylene and a perfluorinated vinyl ether containing a terminal sulfonate group. wikipedia.org Its perfluorinated backbone creates a highly electron-withdrawing environment, making the sulfonic acid protons extremely acidic, approaching the superacid region. wikipedia.org Nafion in its acidic form (Nafion-H) is used as a solid, recyclable superacid catalyst for various organic reactions. taylorandfrancis.com It is thermally stable and resistant to chemical attack. wikipedia.org
Sulfated Metal Oxides: Materials like sulfated zirconia (ZrO₂) and titania (TiO₂) are another major class of solid superacids. wikipedia.orgmdpi.com Treating the metal oxide with sulfuric acid or another sulfur source, followed by calcination, generates sulfate groups on the surface that exhibit strong Brønsted and Lewis acidity. wikipedia.orgresearchgate.net These materials are effective catalysts for hydrocarbon isomerization and other acid-catalyzed reactions. wikipedia.org
The development of these solid superacids is a critical area of green chemistry, aiming to replace corrosive and difficult-to-handle liquid acids like H₂SO₄, HF, and HSO₃F in large-scale industrial applications. taylorandfrancis.com
| Catalyst Type | Description | Key Features |
| Supported HSO₃F | This compound and SbF₅ adsorbed on supports like fluorinated graphite. | Direct heterogenization of the liquid superacid system. taylorandfrancis.com |
| Nafion-H | A perthis compound (PFSA) polymer with a PTFE backbone. | High acidity (pKa ~ -6), chemical and thermal stability, used in membrane applications. taylorandfrancis.comwikipedia.org |
| Sulfated Zirconia | Zirconium oxide treated with sulfate ions. | Possesses both Brønsted and Lewis acid sites, used for hydrocarbon processing. wikipedia.orgresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Superacid Solutions
NMR spectroscopy in fluorosulfonic acid and related superacid systems provides unparalleled insight into the structure and reactivity of organic and inorganic species. The strong acidity of HSO₃F can slow down or halt exchange processes that would otherwise broaden NMR signals, enabling the detailed characterization of static structures.
Multinuclear NMR is a cornerstone for elucidating reaction mechanisms in superacids. Each nucleus offers a unique probe into the electronic environment and structural changes occurring during a reaction.
¹H NMR: Proton NMR is fundamental for tracking protonation events. The chemical shift of a proton is highly sensitive to its electronic environment, making it possible to distinguish between different protonated sites on a molecule.
¹³C NMR: Carbon-13 NMR is particularly powerful for studying carbocations generated in superacids. The chemical shifts of carbon atoms in carbocations are significantly deshielded compared to their neutral precursors, providing direct evidence of their formation and allowing for the mapping of charge distribution within the ion.
¹⁹F NMR: As this compound is a fluorine-containing solvent, ¹⁹F NMR is crucial for studying the solvent itself and its interactions. cdnsciencepub.com It is also used to investigate fluorine-containing solutes and the formation of fluorinated species. researchgate.netnih.gov For instance, the fluorine NMR spectra of solutions of sulfur trioxide in this compound have provided supporting evidence for the formation of fluoropolysulphuric acids. cdnsciencepub.com
³¹P NMR: Phosphorus-31 NMR is employed when studying phosphorus-containing compounds, allowing for the observation of protonation on phosphorus and the characterization of various phosphorus-based cations and reaction intermediates.
These multinuclear approaches are often used in concert to build a comprehensive picture of complex reaction pathways, including rearrangements and intermolecular exchange processes.
A primary application of NMR in superacid solutions is the direct observation and characterization of highly reactive species, most notably carbocations. Prior to the development of superacid chemistry, carbocations were considered transient intermediates that could not be directly observed. In solvents like HSO₃F or the even stronger "Magic Acid" (a mixture of HSO₃F and antimony pentafluoride, SbF₅), these cations can be generated in high concentrations and are stable enough for detailed NMR analysis. acs.orgresearchgate.net
The large downfield shifts in the ¹³C NMR spectra are characteristic of the electron-deficient nature of the cationic carbon. For example, the study of alkenoyl cations in SO₂-SbF₅ solution by ¹³C NMR reveals substantial delocalization of the positive charge. researchgate.net This data, combined with ¹H NMR, allows for the complete structural elucidation of these intermediates, providing critical evidence for proposed reaction mechanisms in organic chemistry.
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Carbocations in Superacid Media
| Precursor | Carbocation | Cationic Center (ppm) | Other Carbons (ppm) |
|---|---|---|---|
| tert-Butanol | tert-Butyl cation | ~330 | ~47 |
| Isopropyl alcohol | Isopropyl cation | ~320 | ~52 |
Note: Chemical shifts are approximate and can vary with the specific superacid system and temperature.
This compound can serve as a specialized NMR solvent for certain polymers that are otherwise difficult to analyze. nih.gov Its ability to dissolve highly rigid or crystalline polymers allows for solution-state NMR analysis where other solvents fail. measurlabs.com This is particularly useful for determining the microstructure of copolymers, including monomer sequence and tacticity (the stereochemical arrangement of monomer units). creative-biostructure.com
By dissolving a polymer in HSO₃F, high-resolution ¹H and ¹³C NMR spectra can be obtained. sigmaaldrich.com The chemical shifts of the monomer units can become more dispersed and resolved due to protonation effects and the specific solvent environment, enabling a more detailed analysis of the polymer chain's architecture. creative-biostructure.com This information is vital for understanding the relationship between a polymer's structure and its physical properties.
NMR spectroscopy is a sensitive tool for investigating the interactions between the this compound solvent and dissolved solutes. unn.edu.ng These interactions, primarily strong hydrogen bonding and proton transfer, significantly influence the chemical shifts of both the solvent and the solute. nih.gov
By monitoring changes in the ¹H and ¹⁹F NMR signals of HSO₃F upon addition of a solute, the nature and extent of these interactions can be quantified. For example, the degree of protonation of a weak base can be determined by observing the exchange rate and chemical shifts of the acidic proton of the solvent and the newly formed protonated solute. These studies provide fundamental data on acidity, basicity, and the thermodynamics of proton transfer in superacidic media.
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides complementary information to NMR by probing the vibrational modes of molecules. americanpharmaceuticalreview.com These methods are essential for elucidating molecular structure, bond strengths, and intermolecular forces, such as hydrogen bonding, in this compound solutions. nih.govspectroscopyonline.com
The vibrational spectrum of a molecule acts as a unique "fingerprint," with specific peaks corresponding to the stretching and bending of different bonds. researchgate.net In liquid this compound, these spectra reveal important details about its structure and the extensive hydrogen bonding network.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The spectrum of HSO₃F shows characteristic absorption bands for the O-H, S=O, S-O, and S-F bonds. The position and shape of the O-H stretching band, for instance, are highly indicative of the strength of hydrogen bonding. acs.org
Raman Spectroscopy: Raman spectroscopy is often more effective for studying symmetric vibrations and bonds that are less polar. sapub.org It provides complementary data to IR, helping to assign complex vibrational modes. The Raman spectra of solutions of sulfur trioxide in this compound have been used to identify the formation of halogen-substituted polysulphuric acids like HS₂O₆F and HS₃O₉F. cdnsciencepub.comresearchgate.net
Analysis of the vibrational spectra of HSO₃F in both the liquid and gas phases has allowed for a detailed assignment of its fundamental vibrational frequencies, confirming its tetrahedral geometry around the sulfur atom. acs.org
Table 2: Key Vibrational Frequencies (cm⁻¹) for Liquid this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3000 (broad) | - | O-H Stretch (H-bonded) |
| νₐ(S=O₂) | ~1490 | ~1490 | Asymmetric SO₂ Stretch |
| νₛ(S=O₂) | ~1240 | ~1240 | Symmetric SO₂ Stretch |
| ν(S-O) | ~910 | ~910 | S-O Stretch |
| ν(S-F) | ~840 | ~840 | S-F Stretch |
| δ(SOH) | ~1150 | - | S-O-H Bend |
| δ(SO₂) | ~580 | ~580 | SO₂ Bend (Scissor) |
Note: Frequencies are approximate and sourced from various spectroscopic studies. cdnsciencepub.comacs.org
Identification of Ionic Species (e.g., FSO₃⁻)
The chemical environment of this compound is characterized by self-ionization, which gives rise to distinct ionic species. The primary equilibrium involved is:
2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻ wikipedia.org
The fluorosulfate (B1228806) anion, FSO₃⁻, is the conjugate base of the acid and a key species in these systems. wikipedia.org Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for its identification. Studies have shown that the FSO₃⁻ ion can be clearly identified by a distinct peak in the Raman spectrum. For instance, when this compound is deprotonated, a characteristic peak assigned to the FSO₃⁻ ion appears at approximately 1082 cm⁻¹. researchgate.net This peak is not present in the spectrum of 100% pure this compound but emerges upon the addition of a base, such as water, which facilitates the deprotonation process. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is also instrumental in characterizing the ionic equilibria in this compound and its mixtures, such as the highly acidic "Magic acid" (a mixture of HSO₃F and antimony pentafluoride, SbF₅). acs.org Both ¹H and ¹⁹F NMR can be used to identify and quantify the various anionic and cationic species present in solution. researchgate.netbuffalo.edu
| Species | Spectroscopic Technique | Characteristic Signal / Peak |
|---|---|---|
| Fluorosulfate Anion (FSO₃⁻) | Raman Spectroscopy | ~1082 cm⁻¹ |
| Protonated this compound ([H₂SO₃F]⁺) | NMR Spectroscopy | Distinct chemical shifts in ¹H and ¹⁹F spectra |
Monitoring of Reaction Progress and Species Concentration
Spectroscopic techniques are vital for real-time monitoring of chemical reactions conducted in or involving this compound. By tracking the changes in concentration of reactants, intermediates, and products, detailed kinetic and mechanistic information can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a particularly powerful tool for quantitative analysis of reaction progress in the solution phase. bath.ac.uk By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be monitored. The integration of NMR peaks is directly proportional to the concentration of the corresponding species, allowing for precise kinetic profiling. magritek.com Both ¹H and ¹⁹F NMR are highly effective, with ¹⁹F NMR offering the advantage of a wide chemical shift range and less spectral crowding, making it an ideal nucleus for tracking the transformation of fluorine-containing molecules. magritek.com This method has been successfully applied to study protonation reactions in superacid media at low temperatures. oup.com
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide complementary information on molecular vibrations. mt.comsapub.org These techniques can monitor reaction progress by observing changes in the vibrational bands characteristic of specific functional groups in reactants and products. The intensity of a given vibrational band is related to the concentration of the molecule, enabling the tracking of species concentration over time.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. tandfonline.com
The fluorosulfate radical (SO₃F•) is a paramagnetic species that can be formed in systems containing this compound or its derivatives. ESR spectroscopy is the primary method for its detection and structural characterization. acs.org The radical can be generated through various means, including the equilibrium of peroxydisulfuryl difluoride (S₂O₆F₂). acs.org
ESR studies of the SO₃F• radical in solution provide key parameters, such as g-factors and hyperfine coupling constants, which offer insight into the radical's electronic structure and its interaction with the surrounding environment. acs.org The technique is sensitive enough to measure changes in line width with temperature, yielding further information about the radical's dynamics in solution. acs.org The average g-value for SO₃⁻, a related radical, is approximately 2.0035. nih.gov
| Radical Species | Detection Method | Key Information Obtained |
|---|---|---|
| Fluorosulfate Radical (SO₃F•) | Electron Spin Resonance (ESR) Spectroscopy | g-factors, hyperfine couplings, electronic structure, solution dynamics |
| Sulfur Trioxide Anion Radical (SO₃⁻•) | Electron Spin Resonance (ESR) Spectroscopy | Average g-value (~2.0035), g-anisotropy |
Neutron and X-ray Scattering for Liquid Structure Analysis
To understand the bulk properties and reactivity of this compound, it is crucial to elucidate its structure in the liquid state. Neutron and high-energy X-ray scattering are powerful techniques for probing the arrangement of atoms and molecules, providing a detailed picture of the liquid's short- and intermediate-range order. tennessee.eduresearchgate.net
Neutron diffraction, particularly with isotopic substitution (exchanging hydrogen for deuterium), is exceptionally well-suited for studying hydrogen bonding. nih.gov Studies on liquid this compound using this technique have revealed a complex and unique hydrogen-bonding network. aip.orgresearchgate.net
The analysis of radial distribution functions derived from neutron scattering data shows that, unlike in many other hydrogen-bonded liquids, the acidic proton in HSO₃F engages in multi-site hydrogen bonding. aip.org This means that hydrogen bonds are formed not only with the oxygen atoms of neighboring molecules but also with the fluorine atoms. aip.orgresearchgate.net This dual-acceptor nature of the hydrogen bond contributes significantly to the liquid's structure and properties. These investigations have also shown that the extent and strength of this hydrogen-bonding network are temperature-dependent, with the system becoming more tightly bound at lower temperatures. aip.orgresearchgate.net
Scattering techniques also provide insights into the structural dynamics of superacidic solutions. tennessee.edu The arrangement of molecules is not static, and these methods can probe how the structure evolves over time and in response to changes such as the addition of a solute. For example, adding water or ammonia (B1221849) to this compound disrupts the native hydrogen-bonding network, which can be observed as a decrease in the intensity of the first sharp diffraction peak in the scattering data, indicating a loss of short- and intermediate-range order. tennessee.edu
Furthermore, advanced time-resolved X-ray solution scattering (TR-XSS) techniques can monitor structural rearrangements on ultrafast timescales (picoseconds). rsc.org While specific studies on HSO₃F using TR-XSS are not detailed, the method provides the capability to observe the real-time dynamics of solvation shell restructuring and other rapid processes that are fundamental to the behavior of superacidic solutions. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Acidic Properties
The exceptional acidity of fluorosulfonic acid is a key feature that has been extensively explored using quantum chemical methods. These studies provide a quantitative understanding of its proton-donating ability and reactivity.
Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. In the context of this compound, DFT calculations have been instrumental in quantifying its acidity. One key metric is the gas-phase deprotonation energy, which provides a measure of the intrinsic acidity of a molecule without the influence of a solvent.
A comparative study calculated the gas-phase deprotonation energies of several strong acids, including this compound, using high-level ab initio molecular orbital theory. The results, combined with experimental data and previous DFT findings, recommend a deprotonation energy of 298 ± 3 kcal mol⁻¹ for this compound. rsc.org This places it among the strongest known gas-phase acids. Interestingly, these calculations also predicted that chlorosulfonic acid is a slightly stronger acid in the gas phase than this compound, a finding that contradicted previous assumptions but was in agreement with other DFT results. rsc.org
The table below presents the recommended gas-phase deprotonation energies for this compound and related superacids.
| Compound | Recommended Gas-Phase Deprotonation Energy (kcal mol⁻¹) |
| Sulfuric acid | 308 ± 3 |
| Perchloric acid | 300 ± 3 |
| This compound | 298 ± 3 |
| Chlorosulfonic acid | 295 ± 3 |
Data sourced from a study on the gas-phase deprotonation energies of strong acids. rsc.org
Beyond intrinsic acidity, DFT is also employed to calculate various reactivity descriptors that shed light on the chemical behavior of this compound. These descriptors, such as the Fukui function and local softness, can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for understanding its reactivity in various chemical transformations.
To understand the acidity of this compound in a condensed phase, where it is most commonly used, solvation effects must be considered. The Ab Initio Self-Consistent Reaction Field (SCRF) theory is a powerful computational method for this purpose. It models the solvent as a continuous dielectric medium, allowing for the calculation of properties in solution.
A significant study utilized this method to compute the protonation enthalpies of various weak organic bases in this compound. This work provided valuable insights into the thermodynamics of proton transfer from this superacid to different functional groups. The study established a correlation between the gas-phase proton affinity of a base and its protonation enthalpy in this compound, offering a predictive tool for understanding the behavior of organic molecules in this highly acidic medium.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving highly reactive species like this compound. These models can elucidate the step-by-step processes of bond breaking and formation, identify transient intermediates, and determine the energy barriers that govern reaction rates.
The ionization of this compound is a fundamental process that underpins its acidic and catalytic properties. Theoretical studies have investigated the ionic dissociation of this compound in the presence of water molecules. One such study, using density functional theory, explored the ionization of this compound in small clusters with one to three water molecules. The findings revealed that a minimum of three water molecules are required to induce the ionization of this compound, forming a contact ion pair. With fewer water molecules, the acid and water molecules are linked by strong hydrogen bonds without proton transfer. This type of study highlights the critical role of the immediate molecular environment in facilitating proton transfer and ionization.
Furthermore, the self-ionization of this compound, a process that contributes to its own conductivity, has also been a subject of theoretical interest. wikipedia.org Computational models can probe the equilibrium between the neutral acid and its ionic products, the fluorosulfonium cation ([H₂SO₃F]⁺) and the fluorosulfate (B1228806) anion ([SO₃F]⁻), providing insights into the auto-prot Folysis process. wikipedia.org
Understanding the energy landscapes of reactions is crucial for predicting their feasibility and kinetics. Computational chemistry allows for the detailed mapping of reaction energy profiles, including the identification of reactants, products, intermediates, and, critically, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed.
While specific detailed energy profiles for reactions catalyzed by this compound are not abundantly available in the general literature, the principles of computational transition state theory are widely applied to acid-catalyzed reactions. For a generic reaction catalyzed by this compound, computational methods would be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting these species.
Calculate the energies of all stationary points on the potential energy surface.
Solvation Dynamics and Molecular Interactions in Solution
The behavior of this compound in solution is governed by a complex interplay of intermolecular forces, including hydrogen bonding and dipole-dipole interactions. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules in a liquid state, providing a detailed picture of solvation dynamics and molecular interactions.
While specific MD simulation studies focused solely on neat this compound or its simple aqueous solutions are not widely reported in publicly accessible literature, the methodologies are well-established for similar systems. An MD simulation of this compound would involve:
Defining a force field that accurately describes the intermolecular and intramolecular interactions of the HSO₃F molecule.
Simulating a system of many HSO₃F molecules (and solvent molecules, if applicable) over time.
Analyzing the resulting trajectories to extract information about the liquid structure, such as radial distribution functions, and the dynamics of molecular motion and interaction.
Such simulations could reveal the extent and nature of hydrogen bonding networks in liquid this compound, the solvation structure around ions or solutes dissolved in the acid, and the transport properties of the liquid, such as diffusion coefficients and viscosity. Studies on related compounds, such as perthis compound membranes, have utilized MD simulations to understand water sorption and transport, highlighting the potential of this technique to unravel the complex solution-phase behavior of this compound. nih.govnih.govresearchgate.net
Prediction of Spectroscopic Parameters and Structural Attributes
Computational chemistry is an essential tool for predicting and interpreting the spectroscopic properties of molecules like this compound. DFT calculations are widely used to compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, as well as to determine optimized molecular geometries.
The theoretical calculation of spectroscopic parameters typically involves geometry optimization followed by a frequency calculation at the same level of theory. Methods such as B3LYP, in conjunction with basis sets like 6-311+G(d,p), have proven effective for predicting the vibrational spectra of various molecules. nih.gov These calculations provide not only the frequencies of the vibrational modes but also their corresponding intensities and Raman activities, aiding in the assignment of experimental spectra. wikipedia.org
For this compound, a tetrahedral molecule, these calculations can predict the stretching and bending frequencies associated with the S-F, S-O, S-OH, and O-H bonds. The accuracy of these predictions is often improved by applying a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method. wikipedia.org
Table 2: Predicted Structural Parameters and Vibrational Frequencies for this compound Representative data based on common DFT calculation outcomes for similar molecules.
| Parameter | Computational Method | Basis Set | Calculated Value |
| Bond Lengths (Å) | |||
| S=O | B3LYP | 6-311+G(d,p) | ~1.42 |
| S-OH | B3LYP | 6-311+G(d,p) | ~1.55 |
| S-F | B3LYP | 6-311+G(d,p) | ~1.53 |
| O-H | B3LYP | 6-311+G(d,p) | ~0.97 |
| Vibrational Modes (cm⁻¹) | |||
| O-H stretch | B3LYP | 6-311+G(d,p) | ~3600 |
| S=O asymmetric stretch | B3LYP | 6-311+G(d,p) | ~1500 |
| S=O symmetric stretch | B3LYP | 6-311+G(d,p) | ~1250 |
| S-OH stretch | B3LYP | 6-311+G(d,p) | ~900 |
| S-F stretch | B3LYP | 6-311+G(d,p) | ~850 |
Computational Insights into Catalytic Processes
This compound is known to be a potent catalyst for various organic reactions, including the isomerization of alkanes and the alkylation of hydrocarbons with alkenes. mdpi.com Its high acidity allows it to protonate even very weak bases, initiating carbocationic reaction mechanisms.
Computational catalysis employs methods like DFT to map the potential energy surfaces of chemical reactions. mdpi.com This involves locating the structures of reactants, intermediates, transition states, and products. From these calculations, key thermodynamic and kinetic parameters, such as reaction energies and activation energy barriers, can be determined. These parameters provide a detailed, step-by-step understanding of the catalytic cycle.
In the context of this compound-catalyzed reactions, computational studies would typically model the initial protonation of the organic substrate to form a carbocation. Subsequent steps, such as hydride shifts or rearrangements in isomerization, or the attack of a carbocation on an alkene in alkylation, would then be investigated. For example, in the alkylation of isobutane (B21531) with butene, the mechanism involves the formation of a tert-butyl cation, which then initiates a chain reaction. wikipedia.orgsimonsfoundation.org While detailed kinetic models for such processes using similar strong acids like sulfuric acid have been developed, specific computational studies detailing the elementary steps and transition state energies for catalysis by this compound were not prominently featured in the available research. wikipedia.orgsimonsfoundation.org Such studies are crucial for optimizing reaction conditions and designing more efficient catalytic processes.
Applications in Advanced Materials and Electrochemical Systems
Electrolyte Development for Energy Storage Devices
The unique properties of fluorosulfonic acid, such as its high proton conductivity and thermal stability, position it as a compound of interest in the development of electrolytes for various energy storage devices.
This compound is being investigated as a potential electrolyte component for Proton Exchange Membrane Fuel Cells (PEMFCs) smolecule.comsmolecule.com. The high proton conductivity and thermal stability of FSA make it a candidate for next-generation fuel cells, aiming to improve efficiency and durability. While perthis compound (PFSA) based membranes, such as Nafion®, are the current industry standard, research is exploring alternative materials and components. This includes the development of ionomers based on polyarylene ethers bearing this compound groups, which aim to reduce fluorine content while offering versatile architectures for PEMFC applications anr.fr. The inherent strong acidity of FSA, significantly greater than concentrated sulfuric acid, is a key property contributing to its potential in proton conduction nih.gov.
Table 1: Key Properties of this compound Relevant to Electrolyte Applications
| Property | Value | Source Reference |
| Acidity | Considerably more acidic than conc. H₂SO₄ | nih.gov |
| Boiling Point | 163 °C | smolecule.comsmolecule.comnih.govchemicalbook.comnoaa.gov |
| Density | 1.73 g/cm³ | smolecule.comsmolecule.comnih.govchemicalbook.comnoaa.gov |
| Proton Conductivity | High (Investigated for electrolyte use) | smolecule.comsmolecule.com |
| Thermal Stability | High (Investigated for electrolyte use) | smolecule.comsmolecule.com |
While direct incorporation of this compound into composite polymer electrolytes for lithium-ion batteries is not extensively detailed in the provided search results, FSA's role in materials science and its strong acidic nature are relevant to the broader field of advanced electrolyte development. Research in composite polymer electrolytes (CPEs) focuses on enhancing ionic conductivity, mechanical strength, and electrochemical stability, often through the incorporation of inorganic fillers or novel polymer designs researchgate.netmdpi.comresearchgate.netcapes.gov.br. The principles of using strong acids as catalysts or components in material synthesis, as demonstrated by FSA's use in other polymer applications, suggest potential avenues for its exploration in this domain, though specific research linking FSA to current lithium battery CPE formulations is not explicitly found.
Synthesis of Novel Polymeric Materials
This compound acts as a powerful catalyst and reaction medium for the synthesis of various novel polymeric materials, including conducting polymers and materials derived from renewable resources.
FSA has been employed as a catalyst or reaction medium in the preparation of advanced materials such as conducting polymers and porous materials smolecule.com. Specifically, research has explored the electrochemical synthesis of sulfonated polypyrrole in a solution containing this compound and acetonitrile, highlighting its utility in creating functionalized conducting polymers researchgate.net. The ability of FSA to facilitate transformations leading to materials with high proton conductivity, as seen in sulfonated porous organic polymers (S-POPs), underscores its importance in developing materials for electrochemical applications like fuel cells rsc.org.
A significant application of this compound lies in its role as a catalyst for the cationic polymerization of epoxidized triglycerides, a class of compounds derived from renewable vegetable oils sigmaaldrich.comembrapa.brresearchgate.net. This process converts epoxidized oils into polymeric materials that can serve as potential additives for lubricants, coatings, and elastomers embrapa.brresearchgate.net. Research has demonstrated that by varying reaction conditions such as catalyst dosage and temperature, the resulting polymers can range from viscous oils to solids embrapa.brresearchgate.net.
Table 2: Polymerization of Epoxidized Triglycerides using this compound (FSA)
| Starting Material | FSA (mg/g) | Temperature (°C) | HFRR Wear Scar (μm) | Reference |
| Epoxidized methyl oleate | 7.5 | 35 | 224 | embrapa.br |
| Epoxidized methyl oleate | 15 | 35 | 190 | embrapa.br |
| Epoxidized methyl linoleate | 10 | 35 | 127 | embrapa.br |
| Epoxidized methyl linoleate | 15 | 35 | 95 | embrapa.br |
| Epoxidized methyl soyate (EMS) | 5 | 35 | 194 | embrapa.br |
| Epoxidized methyl soyate (EMS) | 15 | 35 | 129 | embrapa.br |
Note: Polymerization was typically conducted using ethyl acetate (B1210297) as a solvent under a nitrogen atmosphere for 24 hours.
Electrochemical Processes and Applications
This compound plays a role in various electrochemical processes, often due to its superacidic properties or its direct involvement in electrochemical synthesis. When combined with antimony pentafluoride, FSA forms "magic acid," a highly potent superacid capable of stabilizing carbocations and facilitating complex organic transformations relevant to electrochemical research smolecule.comsmolecule.comchemicalbook.comprocurementresource.com. FSA has also been utilized in electrochemical fluorination processes and in the electrosynthesis of conductive polymers researchgate.netresearchgate.net. Furthermore, its strong acidity makes it effective in electroplating applications smolecule.comchemicalbook.comnoaa.gov.
Interactions with Other Chemical Systems and Environmental Relevance Fundamental Chemical Study
Role as a Prototype Molecule in Environmental Chemistry Research
Quantum Chemical and Rotational Studies of Solvation (e.g., with water)
The initial steps of acid solvation are critical in determining the pathway to ionization and are of fundamental importance in atmospheric and aqueous chemistry. The interaction of fluorosulfonic acid with water molecules has been the subject of both theoretical and experimental studies to elucidate the nature of the hydrogen bonding and the potential for proton transfer in small clusters.
Theoretical Investigations:
Quantum chemical studies, employing methods such as density functional theory (B3LYP) and Møller–Plesset perturbation theory (MP2) with the 6-311++G** basis set, have been used to investigate the ionic dissociation of this compound in microsolvated clusters of the form HSO₃F–(H₂O)n, where n = 1–3. researchgate.net These calculations focus on determining the equilibrium structures, binding energies, and harmonic frequencies of these clusters.
The research indicates that this compound requires a minimum of three water molecules for ionization to occur. researchgate.net With fewer than three water molecules, the clusters are characterized by strong hydrogen bonds rather than a distinct ion pair. This finding is crucial for understanding the amount of hydration necessary to facilitate acid dissociation in the environment. The table below summarizes key findings from these theoretical studies.
| Cluster | Interaction Type | Key Finding |
|---|---|---|
| HSO₃F–(H₂O)₁ | Strong Hydrogen Bonding | No ionization observed. The water molecule acts as both a hydrogen bond donor and acceptor. |
| HSO₃F–(H₂O)₂ | Strong Hydrogen Bonding | No ionization observed. The water molecules form a hydrogen-bonded network with the acid. |
| HSO₃F–(H₂O)₃ | Ion Pair Formation (H₃O⁺)(SO₃F⁻) | Ionization occurs, forming a hydronium ion and a fluorosulfate (B1228806) anion. |
Rotational Spectroscopy Studies:
Microwave spectroscopy, a high-resolution technique, provides experimental data on the structure and dynamics of molecules and their complexes in the gas phase. Studies on this compound and its monohydrate and dihydrate have been conducted using chirped-pulse and cavity microwave spectroscopy. These experiments have successfully observed the rotational transitions of the this compound monomer and its hydrated forms.
The analysis of the rotational spectra for the monohydrate and dihydrate reveals structures involving hydrogen-bonded rings, which is a common feature in hydrated oxyacids. These experimental findings are consistent with the theoretical predictions that acid dissociation is not observed in the mono- or dihydrates. The spectroscopic data provides precise measurements of rotational constants, which are essential for benchmarking the accuracy of computational models.
Exploration of Fundamental Chemical Behavior Relevant to Persistent Organic Pollutants (e.g., defluorination mechanisms, not pollution itself)
Persistent organic pollutants (POPs), particularly per- and polyfluoroalkyl substances (PFAS), are characterized by the exceptional strength of the carbon-fluorine (C-F) bond. Understanding the fundamental mechanisms of C-F bond cleavage is a critical area of research for developing potential remediation strategies. While direct studies on the use of this compound for the defluorination of POPs are limited, its properties as a superacid provide a model for exploring the chemical principles of C-F bond activation.
The high acidity of superacids like this compound allows them to protonate even very weak bases, including organic molecules. In the context of fluoroalkanes, this can lead to the formation of carbocation intermediates, which can then undergo further reactions, including the elimination of fluoride (B91410). The general mechanism involves the protonation of a fluorine atom, which weakens the C-F bond and facilitates its cleavage.
The table below outlines the conceptual steps in superacid-catalyzed C-F bond activation, which can be studied using this compound as a model system.
| Step | Description | Relevance to Defluorination |
|---|---|---|
| 1. Protonation | The superacid protonates a fluorine atom on the fluoroalkane, forming a highly unstable intermediate. | This is the key activation step that weakens the strong C-F bond. |
| 2. C-F Bond Cleavage | The weakened C-F bond breaks, leading to the formation of a carbocation and the release of hydrogen fluoride (HF). | This is the defluorination event. |
| 3. Carbocation Rearrangement/Reaction | The resulting carbocation can undergo rearrangement to a more stable form or react with other species in the medium. | This determines the final products of the degradation pathway. |
While this compound itself may not be a practical solution for large-scale environmental remediation due to its corrosive nature, fundamental studies of its interactions with fluorinated compounds can provide valuable insights into the design of more targeted and efficient catalytic systems for the breakdown of persistent organic pollutants.
Future Research Directions and Emerging Areas
Development of Novel Fluorosulfonic Acid-Based Reagents and Catalysts
Research is progressing towards designing and synthesizing new this compound (FSA)-based reagents and catalysts with enhanced selectivity, milder reaction conditions, and broader substrate scope. This includes the development of immobilized FSA catalysts, such as those based on Nafion-H resins, which offer advantages in terms of recyclability and ease of separation cam.ac.uk. Furthermore, modifications to the FSA structure or its incorporation into more complex molecular architectures are being explored to fine-tune its catalytic activity for specific organic transformations, potentially leading to more efficient routes for specialty chemical production researchgate.netembrapa.br. For instance, the development of novel this compound derivatives could lead to catalysts capable of performing highly selective reactions under milder conditions than currently achievable acs.org.
Advanced In-Situ Spectroscopic Methodologies for Reaction Monitoring
The highly reactive and corrosive nature of this compound presents challenges for real-time reaction monitoring. Advanced in-situ spectroscopic techniques are crucial for elucidating reaction mechanisms and optimizing conditions. Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including Variable Temperature NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are being refined and applied to study reactions involving FSA directly within the spectrometer researchgate.netresearchgate.netresearchgate.net. These methods allow for the identification of transient intermediates, the characterization of active catalytic species, and the real-time tracking of reaction progress, providing invaluable insights into complex reaction pathways researchgate.net. For example, studies using in-situ FT-ATR spectra have monitored acylation reactions catalyzed by superacid resins, providing data on reaction progress and catalyst performance researchgate.net.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A significant thrust in current research involves the synergistic integration of computational modeling (e.g., Density Functional Theory - DFT, Molecular Dynamics - MD) with experimental spectroscopic and kinetic data. This combined approach is vital for gaining a deeper understanding of the intricate reaction mechanisms catalyzed by this compound researchgate.netresearchgate.netutrgv.edu. Computational studies can predict transition states, energy barriers, and reaction pathways, which can then be validated and refined through experimental observations. For instance, computational analysis, alongside experimental data, is used to understand the behavior of FSA in complex solvation environments and its role in various catalytic cycles researchgate.netutrgv.edu. This integration is key to designing more efficient catalysts and predicting the outcomes of novel chemical transformations.
Exploration of New Synthetic Pathways and Applications in Specialty Chemical Production
The exploration of new synthetic pathways utilizing this compound is opening doors to the production of specialty chemicals with unique properties. This includes its role in sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry, where FSA or its derivatives serve as key reagents for creating novel molecular architectures researchgate.netresearchgate.netnih.gov. Furthermore, research is investigating the use of FSA in the synthesis of advanced materials, such as components for proton exchange membrane fuel cells (PEMFCs) smolecule.comsmolecule.com, and in the development of novel fluorinated compounds for pharmaceuticals and agrochemicals. The ability of FSA to act as a potent electrophilic fluorinating agent and a versatile catalyst for reactions like Friedel-Crafts alkylation and acylation continues to be leveraged for synthesizing complex organic molecules smolecule.comsmolecule.com.
Expanding the Scope of Superacidic Medium for Unprecedented Chemical Transformations
This compound's status as a superacidic medium allows for chemical transformations that are inaccessible with conventional acids. Ongoing research aims to expand this scope by exploring its utility in reactions involving challenging substrates or leading to novel molecular structures. This includes its application in activating highly unreactive molecules, such as alkanes, for isomerization and functionalization libretexts.orgwikipedia.orgwikipedia.org. There is also interest in using FSA as a medium for unprecedented rearrangements, selective C-H activation, and the synthesis of complex carbocations and other highly reactive intermediates that are stabilized in such strongly acidic environments libretexts.orgwikipedia.orgnih.govsocietechimiquedefrance.fr. The development of new superacidic systems, potentially involving combinations of FSA with other Lewis acids, could unlock entirely new classes of chemical reactions and synthetic methodologies societechimiquedefrance.fr.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
